4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzamide moiety substituted with a butoxy group and a 1,3,4-thiadiazole ring, which is further substituted with a methyl group.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar 1,3,4-thiadiazole derivatives have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of 4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the butoxy group, which may result in different biological activity and solubility properties.
4-butoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a phenyl group instead of a methyl group, which can affect its interaction with molecular targets and overall efficacy.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide: The presence of a chloro group can enhance its antimicrobial activity but may also increase its toxicity.
Properties
IUPAC Name |
4-butoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-9-19-12-7-5-11(6-8-12)13(18)15-14-17-16-10(2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVNAZZHFOPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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